molecular formula C11H8FNO3 B1396509 6-Fluoro-4-methoxyquinoline-2-carboxylic acid CAS No. 1351788-61-8

6-Fluoro-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B1396509
CAS No.: 1351788-61-8
M. Wt: 221.18 g/mol
InChI Key: PQKANOYXHMMLCC-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxyquinoline-2-carboxylic acid is a synthetically versatile quinoline derivative of significant interest in medicinal chemistry and chemical biology research. This compound serves as a key precursor for the synthesis of more complex molecules, particularly quinoline-4-carboxamides, which have shown promising biological activities . The strategic incorporation of a fluorine atom at the 6-position is a common tactic in drug design, as it can enhance the lipophilicity, metabolic stability, and overall bioavailability of lead compounds . The carboxylic acid functional group at the 2-position allows for further derivatization, enabling its conversion into various amides, esters, and other conjugates, making it a valuable building block for constructing diverse chemical libraries . Research into similar 6-fluoroquinoline-4-carboxylic acids has demonstrated a range of potential biological applications. These compounds have exhibited antimicrobial properties, with some derivatives showing activity against both bacterial and fungal pathogens . Furthermore, certain quinoline-4-carboxamide analogues have displayed potent antiplasmodial activity, inhibiting protein synthesis in Plasmodium falciparum by targeting the translation elongation factor 2 (PfEF2), a novel mechanism of action for antimalarial agents . The structural motif of this compound also suggests potential for anticancer research, as various quinoline derivatives are known to inhibit cancer cell proliferation through multiple mechanisms . Researchers can leverage this chemical as a foundational scaffold for developing new therapeutic agents and biochemical probes. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-fluoro-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKANOYXHMMLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
6-Fluoro-4-methoxyquinoline-2-carboxylic acid has been studied for its antimicrobial properties. Compounds in the quinoline family are known for their effectiveness against a range of bacteria and fungi. Research indicates that derivatives of quinoline carboxylic acids exhibit significant bactericidal activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Synthesis and Activity
A study demonstrated that the synthesis of 6-fluoro derivatives resulted in enhanced antimicrobial activity compared to their non-fluorinated counterparts. The introduction of the fluorine atom was found to improve the lipophilicity and cell membrane permeability of the compounds, facilitating better interaction with bacterial targets .

Agrochemical Applications

Pesticide Formulations
The compound has shown promise as an active ingredient in agrochemical formulations aimed at controlling plant pathogens. Research indicates that it can be effective against bacterial diseases affecting crops, such as those caused by Erwinia species .

Formulation Techniques
Studies have explored various formulation techniques to enhance the efficacy of this compound in agricultural applications. These include:

  • Emulsifiable Concentrates: Used for leaf application, allowing for better distribution and absorption.
  • Wettable Powders: Designed for ease of mixing with water, improving application efficiency .

Case Study: Field Trials
Field trials conducted on potato crops demonstrated that treatments with formulations containing this compound significantly reduced disease incidence compared to untreated controls, showcasing its potential as a protective agent in agriculture .

Material Science

Polymer Chemistry
In material science, this compound has been investigated as a monomer for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties.

Research Findings
Studies have indicated that polymers derived from quinoline-based monomers exhibit improved resistance to thermal degradation compared to traditional polymers. This property makes them suitable for applications in high-temperature environments .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial activity against bacteriaEnhanced activity with fluorinated derivatives
AgrochemicalsEffective against plant pathogensSignificant disease reduction in field trials
Material ScienceMonomer for novel polymersImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinoline Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features and physicochemical properties of 6-fluoro-4-methoxyquinoline-2-carboxylic acid with similar compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-F, 4-OCH₃, 2-COOH Not reported Discontinued commercial availability
6-Fluoro-2-phenylquinoline-4-carboxylic acid 6-F, 4-COOH, 2-Ph 267.25 Synthetic intermediate for antitumor agents
6-Methoxy-2-methylquinoline-4-carboxylic acid 6-OCH₃, 4-COOH, 2-CH₃ 217.22 Pharmaceutical research (P-glycoprotein inhibition)
NSC 368390 (DuP-785) 6-F, 4-COOH, 2-(2′-fluoro-biphenyl), 3-CH₃ 415.34 Potent antitumor activity; inhibits dihydroorotate dehydrogenase
6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid 6-Cl, 4-COOH, 2-O-propargyl 277.69 Synthetic precursor for heterocyclic chemistry

Key Observations:

  • Position 2 Modifications: Replacing the carboxylic acid group (as in the target compound) with phenyl (e.g., 6-fluoro-2-phenylquinoline-4-carboxylic acid) increases molecular weight and alters solubility. Phenyl substituents enhance lipophilicity, impacting membrane permeability .
  • Position 4 Methoxy vs.
  • Anticancer Activity: NSC 368390, a sodium salt derivative with a biphenyl group at position 2 and methyl at position 3, shows exceptional antitumor activity (90% inhibition in xenografted tumors) via depletion of pyrimidine nucleotide pools .

Biological Activity

6-Fluoro-4-methoxyquinoline-2-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C10H8FNO2C_{10}H_{8}FNO_{2} and features a fluorine atom and a methoxy group that contribute to its biological activity. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial DNA replication or inhibition of essential enzymes. For instance, studies have shown that similar compounds can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial proliferation.

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive cells (EPG85-257P). The cytotoxic effects were assessed using the MTT assay, revealing low to moderate toxicity, which is favorable for therapeutic applications .

P-glycoprotein Inhibition

Recent investigations highlighted the role of this compound as a P-glycoprotein (P-gp) inhibitor. P-gp is a membrane protein that plays a critical role in drug resistance by expelling drugs from cells. Compounds exhibiting P-gp inhibitory activity can enhance the efficacy of anticancer agents by preventing their efflux from tumor cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and protein synthesis.
  • Receptor Modulation : It has been suggested that the compound can bind to receptors involved in cellular signaling pathways, potentially altering cellular responses.
  • Interference with Drug Transport : By inhibiting P-gp, the compound can increase intracellular concentrations of co-administered drugs.

Research Findings and Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition of bacterial growth in vitro.
Study 2Assess anticancer effectsDemonstrated moderate cytotoxicity against gastric carcinoma cell lines with potential for further development.
Study 3Investigate P-gp inhibitionFound to inhibit P-gp effectively, enhancing the efficacy of other anticancer drugs .

Q & A

Q. What are the common synthetic routes for 6-fluoro-4-methoxyquinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves Pfitzinger condensation or heterocyclization of anthranilate derivatives. For example, fluorination can be introduced via electrophilic substitution using Selectfluor™ or via intermediates like 6-fluoro-4-hydroxyquinoline-2-carboxylic acid followed by methoxylation (e.g., using methyl iodide/K₂CO₃). Key parameters include:
  • Temperature : 80–100°C for cyclization steps.
  • Catalysts : Triethylamine or NaOAc for acid-catalyzed steps.
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).
    Contradictions in yield (40–75%) arise from competing side reactions (e.g., over-fluorination or ester hydrolysis). Optimization requires monitoring via TLC or HPLC .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Look for characteristic signals:
  • Quinoline C-2 carboxylic acid proton (δ ~12–13 ppm, broad).
  • Methoxy group (δ ~3.9 ppm, singlet).
  • Fluorine-induced splitting in aromatic protons (e.g., C-6 fluorine causes meta coupling).
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine position.
  • HRMS : Exact mass calculation for C₁₂H₉FNO₃ (M⁻H⁻: 246.0575).
    Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or regioisomers .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :
  • Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group.
  • Light Sensitivity : Protect from UV light due to the quinoline core’s photodegradation risk.
  • pH Sensitivity : Avoid aqueous solutions at extreme pH; the carboxylic acid group may decarboxylate under acidic conditions (>pH 3) .

Advanced Research Questions

Q. How can regioselective fluorination at the C-6 position be achieved without competing substitutions?

  • Methodological Answer : Use directed ortho-metalation (DoM) strategies:

Lithiation : Treat 4-methoxyquinoline-2-carboxylic acid with LDA at -78°C in THF.

Fluorination : Introduce F⁺ via N-fluoropyridinium salts at the activated C-6 position.
Competing C-5 or C-7 fluorination is minimized by steric hindrance from the methoxy group. Validate regiochemistry via NOE NMR or X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Assay Variability : Standardize MIC testing using CLSI guidelines (e.g., fixed inoculum size, pH 7.4).
  • Solubility : Use DMSO stock solutions ≤1% to avoid solvent toxicity.
  • Metabolite Interference : Perform LC-MS to check for in situ degradation products.
    Contradictions may arise from differences in bacterial strains or efflux pump expression .

Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS). The C-2 carboxylic acid group acts as an electron-withdrawing group, directing electrophiles to C-3/C-7.
  • Fukui Indices : Identify nucleophilic sites (e.g., C-5 due to methoxy group’s electron-donating effect).
    Validate predictions with experimental kinetic studies .

Experimental Design & Data Analysis

Q. How to design a SAR study for modifying the methoxy/fluoro substituents?

  • Methodological Answer :

Q. Scaffold Modifications :

  • Replace methoxy with ethoxy, hydroxy, or halogens.
  • Substitute fluorine at C-6 with Cl, Br, or H.

Assay Selection : Prioritize enzyme inhibition (e.g., DNA gyrase for antimicrobial activity) and cytotoxicity (e.g., HepG2 cells).

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (gradient: 0.1% HCOOH in H₂O/ACN) to detect impurities >0.1%.
  • LC-HRMS : Identify unknown impurities via exact mass matching (e.g., de-fluorinated byproduct, m/z 228.0712).
  • ICP-MS : Check for residual catalysts (e.g., Pd in cross-coupling reactions) .

Contradiction Resolution

Q. Why do some studies report low solubility despite the carboxylic acid’s polarity?

  • Methodological Answer : The planar quinoline core promotes π-π stacking, reducing aqueous solubility. Solutions:
  • Salt Formation : Prepare sodium or potassium salts.
  • Co-solvents : Use PEG-400 or cyclodextrins.
    Confirm solubility via shake-flask method (USP guidelines) .

Q. How to address discrepancies in melting points (reported 215–220°C vs. observed 205–210°C)?

  • Methodological Answer :
  • Purity Check : Perform elemental analysis (C, H, N) and DSC to detect polymorphs.
  • Hydration : Verify anhydrous vs. monohydrate forms (TGA).
    Contradictions often arise from residual solvents or crystalline forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Reactant of Route 2
6-Fluoro-4-methoxyquinoline-2-carboxylic acid

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